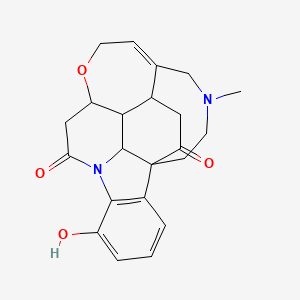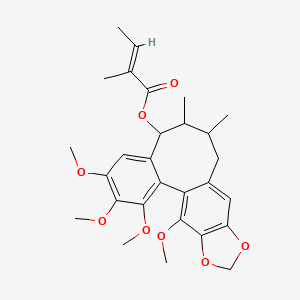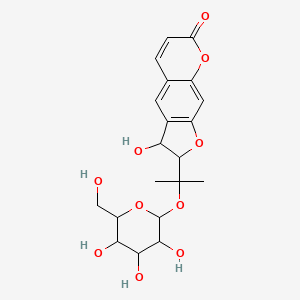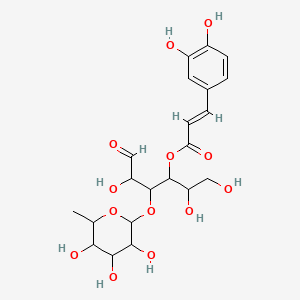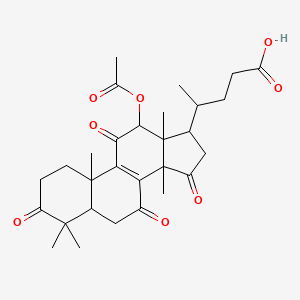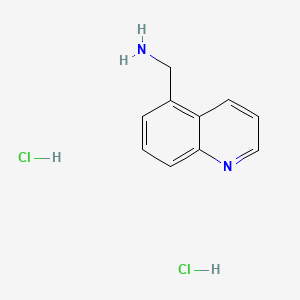
Methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki–Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reaction.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.
Major Products:
Biaryl Compounds: The primary products of Suzuki–Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Chemistry:
Organic Synthesis: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology:
Bioconjugation: It can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Drug Development: The compound is used in the synthesis of drug candidates, particularly those requiring biaryl motifs.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
作用机制
The primary mechanism of action for 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is its participation in the Suzuki–Miyaura coupling reaction. The reaction involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
相似化合物的比较
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and methoxy substituents.
4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar but without the fluoro substituent.
Uniqueness: 2-Fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and selectivity in coupling reactions. The fluoro group can enhance the electrophilicity of the aromatic ring, while the methoxy group can provide steric hindrance and electronic effects.
属性
IUPAC Name |
methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)12-10(17)7-9(13(18)20-6)8-11(12)19-5/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNVOVVUVNSXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
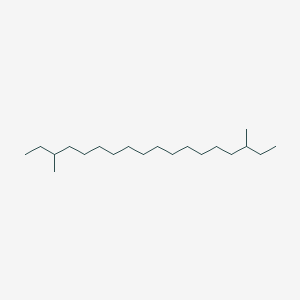

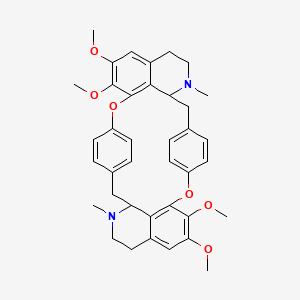
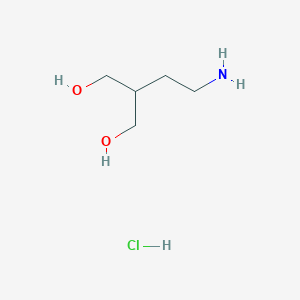
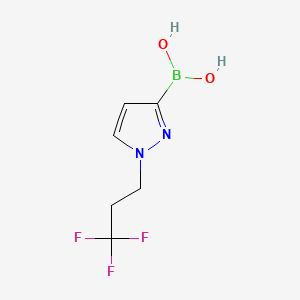
![8-Bromobenzofuro[3,2-b]pyridine](/img/structure/B8260075.png)
![methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide](/img/structure/B8260077.png)
![7-Chloro-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B8260083.png)
